molecular formula C7H4BrF2NO2 B13717049 4-Bromo-2-(difluoromethyl)-1-nitrobenzene

4-Bromo-2-(difluoromethyl)-1-nitrobenzene

Cat. No.: B13717049
M. Wt: 252.01 g/mol
InChI Key: URUDZZHALBNCAP-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Organic Chemistry

In modern organic chemistry, there is a significant emphasis on the efficient construction of complex molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science. nbinno.comchemimpex.com Aromatic compounds that are "pre-functionalized" with multiple reactive groups are highly sought after as they allow for sequential and controlled chemical modifications. 4-Bromo-2-(difluoromethyl)-1-nitrobenzene fits perfectly within this context. The presence of three distinct functional groups, each with its own characteristic reactivity, provides chemists with a versatile platform to build elaborate molecular structures. Its significance lies in its potential to serve as a starting material for a wide array of chemical products, including the development of new pharmaceutical agents and advanced pesticides. nbinno.com

Strategic Importance as a Multifunctionalized Aromatic Building Block

The strategic value of this compound stems from the unique and complementary roles of its three functional groups. This multifunctionality allows it to act as a versatile "building block" in multi-step synthetic sequences. dntb.gov.uafrontiersin.org

Functional GroupRole in SynthesisKey Properties & Transformations
Bromo Group (-Br) A versatile "handle" for carbon-carbon and carbon-heteroatom bond formation.Can be readily used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach diverse molecular fragments. chemimpex.com
Nitro Group (-NO₂) A strong electron-withdrawing group and a precursor to the amino group.Influences the reactivity of the aromatic ring and can be easily reduced to an amine (-NH₂), a crucial functional group in many pharmaceuticals and dyes. researchgate.netfrontiersin.orgmdpi.com
Difluoromethyl Group (-CF₂H) A unique moiety that enhances physicochemical properties.Acts as a metabolically stable bioisostere of alcohol, thiol, or amine groups and can serve as a hydrogen bond donor, improving drug-target interactions and lipophilicity. researchgate.netnih.gov

The bromine atom serves as a key site for cross-coupling reactions, enabling the extension of the molecular framework. The nitro group not only influences the electronic properties of the ring but can be chemically transformed into an amine, opening up another avenue for functionalization. frontiersin.org The difluoromethyl group is particularly important in the design of bioactive molecules, where it can improve metabolic stability and binding affinity to biological targets. researchgate.netnih.gov

Overview of Research Trajectories in Halogenated, Difluoromethylated, and Nitro-Substituted Aromatics

The research landscape for aromatic compounds featuring halogen, difluoromethyl, and nitro groups is dynamic and driven by the demand for novel molecules with tailored properties.

Halogenated Aromatics: These compounds are foundational in synthetic chemistry. chemimpex.com A primary research trajectory involves their use as key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The development of new and more efficient cross-coupling reactions continues to be an active area of investigation, expanding the utility of halogenated aromatics in creating complex molecular structures.

Difluoromethylated Aromatics: The introduction of the difluoromethyl (CF₂H) group into organic molecules is a major focus in medicinal chemistry. researchgate.netnih.gov This group is recognized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere of more metabolically labile groups like alcohols or thiols. researchgate.netnih.gov Consequently, a significant research trajectory is the development of novel "difluoromethylation" strategies to incorporate this group into drug candidates, often as a late-stage modification to optimize a molecule's pharmacological profile. researchgate.netacs.org

Nitro-Substituted Aromatics: Nitroaromatic compounds have a long history as versatile intermediates in the chemical industry, used in the synthesis of products ranging from dyes and polymers to pesticides and explosives. nih.govnih.gov Current research continues to leverage the diverse reactivity of the nitro group. frontiersin.orgmdpi.com A key trajectory is its use as a precursor for amines, which are indispensable in pharmaceutical-oriented synthesis. frontiersin.org Furthermore, the unique electronic properties imparted by the nitro group continue to be exploited in the development of new materials and functional molecules. researchgate.net

The convergence of these three research areas in a single molecule like this compound highlights a broader trend in modern chemical synthesis: the design of highly functionalized, "ready-to-use" building blocks that streamline the creation of complex, high-value chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)-1-nitrobenzene

InChI

InChI=1S/C7H4BrF2NO2/c8-4-1-2-6(11(12)13)5(3-4)7(9)10/h1-3,7H

InChI Key

URUDZZHALBNCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Bromo 2 Difluoromethyl 1 Nitrobenzene

Precursor Chemistry and Convergent Synthetic Strategies

The construction of polysubstituted benzenes necessitates a strategic approach to ensure the correct arrangement of functional groups, often weighing the pros and cons of linear versus convergent synthetic plans. libretexts.org For a molecule like 4-bromo-2-(difluoromethyl)-1-nitrobenzene, a convergent, late-stage difluoromethylation strategy is often the most efficient pathway. This approach involves preparing a pre-functionalized aromatic ring that already contains the bromo and nitro groups in the desired 1,4- and 1,2-positions, respectively.

A key precursor for this strategy is 1,4-dibromo-2-nitrobenzene (B110544) . chemimpex.comcymitquimica.comthermofisher.com This intermediate is an ideal substrate because it correctly places the nitro group and one of the bromo groups, leaving the second bromo group (at position 1) available for a subsequent cross-coupling reaction to introduce the difluoromethyl group. This strategy simplifies the synthetic challenge by avoiding complex issues of regioselectivity that would arise from functionalizing a difluoromethylbenzene ring. libretexts.org The synthesis of 1,4-dibromo-2-nitrobenzene itself can be achieved through the nitration of 1,4-dibromobenzene. google.com

This precursor-based approach offers significant advantages:

Regiochemical Control: The substitution pattern is fixed early in the synthesis, bypassing the challenges of directing multiple groups onto a ring.

Versatility: The precursor can be subjected to a variety of modern difluoromethylation techniques, which are often optimized for aryl halide substrates.

Regioselective Bromination and Nitration Approaches

An alternative, though often more challenging, synthetic route involves starting with difluoromethylbenzene and sequentially introducing the nitro and bromo groups. The success of this approach is entirely dependent on the directing effects of the substituents. chemistrytalk.org

The difluoromethyl group (-CF2H) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org Similar to the trifluoromethyl (-CF3) group, it acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions. wikipedia.orgyoutube.com The nitro group (-NO2) is also a powerful deactivating and meta-directing group. youtube.comrsc.org

This presents a significant regiochemical challenge:

Nitration of Difluoromethylbenzene: The initial electrophilic nitration of difluoromethylbenzene would direct the incoming nitro group to the meta position, yielding 1-(difluoromethyl)-3-nitrobenzene.

Subsequent Bromination: The subsequent bromination of this product would be influenced by two meta-directing groups. This would make the reaction slow and likely lead to a mixture of isomers, with substitution occurring at positions ortho to one group and para to the other, rather than yielding the desired 2-nitro-4-bromo isomer cleanly.

Therefore, controlling the reaction to achieve the specific 1,2,4-substitution pattern of the target molecule is difficult. While various reagents and conditions exist for regioselective brominations (e.g., N-bromosuccinimide, various bromine carriers) and nitrations (e.g., mixed acid systems), overcoming the inherent directing effects of the CF2H and NO2 groups to force the desired orientation is a formidable synthetic hurdle. nih.govfrontiersin.org This complexity underscores the strategic advantage of using a pre-functionalized precursor like 1,4-dibromo-2-nitrobenzene, where the regiochemistry is already established.

Advanced Difluoromethylation Techniques

The introduction of the difluoromethyl group onto an aromatic ring, particularly onto a pre-functionalized aryl halide, has been the subject of intensive research. Several powerful catalytic methods have emerged that are well-suited for the conversion of a precursor like 1,4-dibromo-2-nitrobenzene to the final product.

Cross-coupling reactions catalyzed by transition metals like palladium and nickel are a cornerstone of modern organic synthesis and have been successfully applied to difluoromethylation. princeton.edu These methods typically involve the reaction of an aryl halide with a nucleophilic or radical difluoromethyl source.

Palladium-catalyzed reactions often employ difluoromethyl-transfer reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) or difluoromethylated zinc reagents. nih.govresearchgate.net A variety of aryl chlorides, bromides, and triflates can be successfully difluoromethylated, and these methods show tolerance for a range of functional groups, including the nitro group. nih.govresearchgate.net

Nickel-catalyzed cross-coupling has emerged as a powerful and often more cost-effective alternative. thieme-connect.de Nickel catalysts can couple (hetero)aryl chlorides and bromides with difluoromethyl sources like chlorodifluoromethane (B1668795) (ClCF2H) or difluoromethyl 2-pyridyl sulfone under mild conditions. nih.govchemrxiv.org These reactions often proceed through a mechanism involving the oxidative addition of the aryl halide to a Ni(0) species, followed by interaction with a difluoromethyl radical or another difluoromethylating agent, and concluding with reductive elimination to form the product. thieme-connect.de

Table 1: Comparison of Transition Metal-Catalyzed Difluoromethylation Systems
Metal CatalystTypical LigandDifluoromethyl SourceSubstrateKey Advantages
PalladiumPhosphine-based (e.g., BrettPhos)TMSCF₂H, Zn(CF₂H)₂Aryl Bromides, Chlorides, TriflatesBroad functional group tolerance, well-studied. nih.gov
NickelBipyridine, Phosphine (B1218219)ClCF₂H, BrCF₂H, SulfonesAryl Bromides, ChloridesCost-effective, can activate less reactive chlorides. thieme-connect.denih.gov

The merger of visible-light photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has provided a mild and highly effective pathway for difluoromethylation. princeton.edunih.gov This dual catalytic system allows for the generation of radical intermediates under gentle conditions (e.g., room temperature, visible light), which would otherwise require harsh thermal conditions. rsc.org

In a typical metallaphotoredox cycle for difluoromethylating an aryl bromide, the process involves:

A photocatalyst (e.g., an iridium complex) absorbs visible light and becomes excited.

The excited photocatalyst engages in a single-electron transfer (SET) process that ultimately generates a difluoromethyl radical (•CF2H) from a suitable precursor like bromodifluoromethane (B75531). nih.gov

Concurrently, a nickel(0) catalyst undergoes oxidative addition into the aryl bromide bond (e.g., of 1,4-dibromo-2-nitrobenzene).

The resulting Ni(II)-aryl intermediate traps the photochemically generated •CF2H radical.

The final C-CF2H bond is formed via reductive elimination from the nickel center, regenerating a Ni(I) species which is then reduced back to Ni(0) by the photocatalyst to complete both catalytic cycles. princeton.edu

This approach is notable for its exceptional functional group tolerance and its applicability to the late-stage functionalization of complex, biologically relevant molecules. rsc.org

A key mechanistic innovation within metallaphotoredox catalysis is the use of silyl (B83357) radicals to generate the crucial difluoromethyl radical. princeton.edunih.gov This pathway is particularly effective when using halodifluoromethanes (e.g., BrCF2H) as the difluoromethyl source.

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, is a rapidly growing field in sustainable synthesis. nih.govacs.orgresearchgate.net These techniques often reduce or eliminate the need for bulk solvents, can decrease reaction times, and sometimes provide access to different reactivity compared to solution-phase chemistry.

While a specific mechanochemical synthesis for this compound has not been detailed, the underlying reactions are amenable to this approach. Solid-state cross-coupling reactions, including palladium-catalyzed Suzuki-Miyaura reactions, have been shown to be extremely fast and efficient under ball-milling conditions. It is plausible that transition metal-catalyzed difluoromethylation of a solid precursor like 1,4-dibromo-2-nitrobenzene with a suitable difluoromethyl source could be achieved mechanochemically. Such a solvent-free or low-solvent approach would represent a significant advancement in the sustainable synthesis of fluorinated aromatic compounds. nih.govacs.org

Strategies Utilizing Difluoromethylated Reagents (e.g., TMSCF2H, Bromodifluoromethane)

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis of this compound. The CF2H group is valued in bioactive molecules for its unique ability to act as a lipophilic hydrogen bond donor. acs.org Modern synthetic chemistry has largely focused on transition-metal-catalyzed cross-coupling reactions to install this moiety, with (difluoromethyl)trimethylsilane (TMSCF2H) emerging as a key reagent.

Palladium-catalyzed cross-coupling reactions represent a robust method for forming C(sp²)–CF2H bonds from aryl halides. acs.orgnih.govnorthwestern.edu Research has demonstrated that aryl bromides can be effectively coupled with TMSCF2H using specific palladium catalysts. acs.orgacs.org These reactions typically employ a palladium precursor, a specialized phosphine ligand, and a fluoride (B91410) activator. For instance, two effective catalyst systems have been identified: Pd(dba)₂ with BrettPhos and Pd(PtBu₃)₂. acs.orgnih.govnorthwestern.edu The general procedure involves heating the aryl bromide substrate with TMSCF2H and a fluoride source like cesium fluoride (CsF) in a solvent such as dioxane. acs.org While copper-based systems have also been developed, they have primarily been limited to the more reactive aryl iodides. acs.org

The table below summarizes typical conditions for these palladium-catalyzed difluoromethylation reactions.

ComponentMethod AMethod B
Substrate Aryl BromideAryl Bromide
Reagent TMSCF₂H (2 equiv)TMSCF₂H (2 equiv)
Catalyst System Pd(dba)₂ (3 mol %) / BrettPhos (4.5 mol %)Pd(PtBu₃)₂ (5 mol %)
Activator CsF (2 equiv)CsF (2 equiv)
Solvent DioxaneDioxane
Temperature 100 °C100 °C
Time 24 h24 h

This data is based on general procedures for the difluoromethylation of aryl bromides. acs.org

In addition to cross-coupling, radical-based C–H difluoromethylation offers a more direct approach, avoiding the need for pre-functionalized substrates. bham.ac.uknih.gov Photocatalytic methods, often utilizing visible light, can generate difluoromethyl radicals from sources like sodium difluoromethanesulfinate (NaSO₂CF₂H). bham.ac.ukresearchgate.net These radicals can then engage with (hetero)aromatic compounds to form the desired product under mild conditions. bham.ac.ukmdpi.com

Integrated Multi-Step Synthetic Sequences

Constructing the this compound molecule requires a carefully planned multi-step synthesis to ensure the correct arrangement of the three substituents on the benzene (B151609) ring. The directing effects of the bromo, nitro, and difluoromethyl groups must be considered at each stage. A plausible and efficient synthetic sequence could involve the late-stage introduction of the difluoromethyl group onto a pre-functionalized nitroaromatic ring.

One logical approach begins with a commercially available precursor, such as 2,4-dibromo-1-nitrobenzene (B1315249). This strategy leverages the palladium-catalyzed difluoromethylation methodology described previously.

Proposed Synthetic Sequence:

Starting Material: 2,4-Dibromo-1-nitrobenzene.

Selective Difluoromethylation: The key step is the selective replacement of one bromine atom with a difluoromethyl group. The bromine atom at the C2 position (ortho to the nitro group) is generally more activated towards certain types of cross-coupling reactions compared to the bromine at the C4 position. By carefully controlling the reaction conditions, a palladium catalyst can mediate the coupling of 2,4-dibromo-1-nitrobenzene with TMSCF₂H. acs.orgacs.org This would yield the target molecule, this compound.

An alternative conceptual pathway could be analogous to a route used for the synthesis of 4-bromo-2-nitrobenzotrifluoride, which involves several steps starting from a different precursor. google.com That patented process includes nitration, ammoniation, bromination, and deamination steps to build the final substitution pattern. google.com While specific to the trifluoromethyl analogue, this highlights the industrial approach of using complex, multi-step sequences to control regiochemistry. google.comnbinno.com

Another potential sequence starts with 1-bromo-4-nitrobenzene, which can be synthesized by the nitration of bromobenzene. nih.gov The subsequent challenge is the direct C-H difluoromethylation at the C2 position. This position is ortho to the strongly deactivating nitro group, making electrophilic or radical substitution challenging but potentially achievable with modern photocatalytic methods. mdpi.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency.

Catalysis and Reagent Selection: A core tenet of green chemistry is the use of catalysts to minimize waste. The palladium-catalyzed difluoromethylation reactions are inherently greener than stoichiometric methods. acs.org For the bromination step in a potential synthesis, using N-bromosuccinimide (NBS) in a solvent like acetic acid is considered a more environmentally friendly option than using elemental bromine. chemicalbook.comorgsyn.org

Energy Efficiency and Reaction Conditions: Photocatalysis represents a significant green advancement, utilizing visible light as a renewable energy source to drive reactions at room temperature. bham.ac.ukmdpi.com This approach for C-H difluoromethylation avoids the high temperatures often required in traditional cross-coupling reactions, thus saving energy. acs.orgbham.ac.uk A patent for a related trifluoromethyl compound highlights a deamination process designed to avoid cryogenic equipment and the production of acidic wastewater, further contributing to energy and resource efficiency. google.com

Solvent Choice: Efforts in green chemistry focus on replacing hazardous organic solvents. In syntheses of related fluorinated compounds, toxic solvents like nitrobenzene (B124822) and dimethylformamide (DMF) have been successfully replaced with greener alternatives such as acetonitrile (B52724) or even water. mdpi.comgoogle.com The use of phase-transfer catalysts can enable reactions in aqueous media, which simplifies product isolation and eliminates the need to recover volatile organic solvents, thereby reducing pollution. google.com Furthermore, developing transition-metal-free reaction pathways, such as a method for replacing a nitro group with fluorine via hydrogenation and electrophilic fluorination, can reduce reliance on heavy metal catalysts and their associated environmental concerns. nih.gov

Advanced Reaction Chemistry and Mechanistic Elucidation of 4 Bromo 2 Difluoromethyl 1 Nitrobenzene

Reactivity at the Aryl Bromide Moiety

The carbon-bromine bond in 4-bromo-2-(difluoromethyl)-1-nitrobenzene is a key site for synthetic modification. Its reactivity is significantly influenced by the presence of the ortho-nitro and para-difluoromethyl substituents, which render the aromatic ring electron-deficient. This electronic characteristic is pivotal in facilitating cross-coupling reactions, nucleophilic aromatic substitutions, and direct arylations.

Cross-Coupling Reactions (e.g., Sonogashira Reaction) and Scope

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for aryl bromides and has been successfully applied in the synthesis of complex molecules under mild conditions. wikipedia.org The reactivity of the aryl halide in Sonogashira coupling is generally high, following the order I > Br > Cl, making the bromo substituent in this compound a suitable coupling partner. wikipedia.org

The presence of electron-withdrawing groups on the aryl halide can influence the reaction rate and scope. While the specific Sonogashira coupling of this compound is not extensively detailed in the provided sources, the behavior of structurally similar compounds, such as 4-nitrobromobenzene, provides valuable insight. researchgate.net The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium cycle includes oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The scope of the Sonogashira reaction is broad, tolerating a wide variety of functional groups on both the alkyne and the aryl halide. This allows for the introduction of diverse alkynyl moieties at the 4-position of the 2-(difluoromethyl)-1-nitrobenzene core, leading to the synthesis of complex substituted acetylenes. The reaction conditions can often be tuned to accommodate sensitive substrates, including variants that are copper-free or conducted in aqueous media. nih.gov

Table 1: Representative Sonogashira Coupling Reactions with Substituted Aryl Bromides
Aryl BromideAlkyne PartnerCatalyst SystemConditionsYield
4-NitrobromobenzenePhenylacetylenePd(PPh₃)₄ / CuIEt₃N, THF, rtGood to Excellent
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, rtHigh (selective for I)
4-Bromotoluene1-HexynePdCl₂(PPh₃)₂ / CuIPiperidine, DMF, 90°CGood
2-BromonitrobenzeneEthynylbenzenePd(OAc)₂ / PPh₃ / CuIDBU, MeCN, 80°CModerate to Good

Nucleophilic Aromatic Substitution (SNAr) Facilitated by Nitro Group

Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group (—NO₂), positioned ortho or para to the halogen, dramatically activates the ring for Nucleophilic Aromatic Substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this compound, the nitro group is ortho to the bromine atom, a position that strongly facilitates the SNAr mechanism. The para-difluoromethyl group further enhances the electrophilicity of the aromatic ring.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. stackexchange.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, providing significant stabilization. libretexts.orgyoutube.com This stabilization is most effective when the nitro group is in the ortho or para position. libretexts.org In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one involving a distinct Meisenheimer complex, especially with good leaving groups like bromide. nih.gov Regardless of the precise mechanism, the strong activation provided by the ortho-nitro group makes the bromine atom in this compound highly susceptible to displacement by a wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines. youtube.com

Table 2: Examples of Nucleophiles in SNAr Reactions with Activated Aryl Halides
Activated Aryl HalideNucleophileSolventProduct Type
1-Chloro-2,4-dinitrobenzeneCH₃ONaCH₃OHAryl ether
1-Fluoro-4-nitrobenzeneNH₃EthanolAniline (B41778) derivative
4-ChloronitrobenzeneNaOHH₂O, high temp.Phenol derivative
2,4,6-TrinitrochlorobenzeneH₂OAqueous base, rtPicric acid

Direct Arylation and Carbon-Carbon Bond Formation

Direct arylation, a subset of C-H activation reactions, has emerged as a powerful and atom-economical method for forming C-C bonds, bypassing the need for pre-functionalized organometallic reagents. mt.comresearchgate.net This strategy involves the coupling of an aryl halide with the C-H bond of another aromatic compound. For a substrate like this compound, this presents two possibilities: it can act as the aryl halide component or, in principle, undergo C-H activation itself.

When acting as the aryl halide partner, it can be coupled with various arenes and heteroarenes under palladium catalysis. Research has demonstrated the successful direct arylation of nitro-substituted aromatics with aryl halides, often showing high regioselectivity. researchgate.net The electronic nature of this compound makes it a suitable electrophilic partner in such couplings.

The C-H activation/arylation of the this compound ring itself is also a consideration. Transition metal catalysts can facilitate the cleavage of a specific C-H bond, often guided by a directing group, to form a carbon-metal bond which then engages in coupling. acs.org While the nitro group is not a classical directing group for C-H activation, modern catalytic systems have expanded the scope of these transformations considerably. researchgate.net Such reactions offer a direct route to biaryl compounds, which are prevalent structures in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities. researchgate.net In this compound, the nitro group can be selectively modified, often leaving the aryl bromide and difluoromethyl groups intact.

Selective Reduction to Anilines and Derivative Chemistry (e.g., Diazotization)

The most common transformation of an aromatic nitro group is its reduction to a primary amine (aniline). A key challenge in the reduction of this compound is to achieve chemoselectivity, reducing the nitro group without affecting the aryl bromide (dehalogenation). A variety of reagents have been developed for this purpose. Catalytic hydrogenation using catalysts like palladium-on-carbon or platinum oxide can be effective, but conditions must be carefully controlled to avoid hydrodehalogenation. wikipedia.org

Chemical reducing agents are often preferred for their selectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium hydrosulfite are classic choices for this transformation. wikipedia.orgyoutube.com More modern and milder methods, such as using zinc or magnesium powder with hydrazine (B178648) glyoxylate, can selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of halogens. The selective reduction of the nitro group in this compound yields 4-bromo-2-(difluoromethyl)aniline, a valuable synthetic intermediate.

Once formed, the aniline can undergo a wide array of subsequent reactions. A cornerstone of aniline chemistry is diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. google.comicrc.ac.ir The resulting aryldiazonium salt is a highly versatile intermediate that can be converted into a wide range of substituents (e.g., —OH, —F, —Cl, —Br, —I, —CN, —H) through Sandmeyer, Schiemann, and related reactions. It can also act as an electrophile in azo coupling reactions to form azo dyes. icrc.ac.ir

Functional Group Interconversions Involving the Nitro Group

Beyond complete reduction to an amine, the nitro group can be converted into other functional groups corresponding to intermediate oxidation states. For instance, partial reduction under specific conditions can yield nitroso compounds or N-arylhydroxylamines. wikipedia.orglibretexts.org The reduction of aromatic nitro compounds with zinc dust in the presence of ammonium (B1175870) chloride is a common method for preparing arylhydroxylamines. wikipedia.org

Furthermore, under certain conditions, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. lookchem.com While less common than halide displacement, nitro group displacement can occur, particularly when the ring is highly activated by other electron-withdrawing groups and a polar aprotic solvent like DMSO or HMPA is used. lookchem.com This provides an alternative synthetic route to introduce nucleophiles onto the aromatic ring at the position of the nitro group. The versatility of the nitro group allows for its strategic use in synthesis, where it can first serve as a powerful activating and directing group and is later converted into the desired functionality. researchgate.net

Reactivity and Functionalization of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a critical substituent that significantly influences the chemical properties of the parent molecule. Its unique characteristics, including its stability and ability to be derivatized, make it a focal point in the synthetic chemistry of this compound.

Stability and Chemical Behavior of the CF2H Group

The CF2H group is characterized by its notable stability, which is attributed to the strong carbon-fluorine bonds. This stability, however, does not render the group inert. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which increases the acidity of the C-H bond within the difluoromethyl group. nih.gov This enhanced acidity makes the proton susceptible to abstraction by a strong base, generating a nucleophilic difluoromethyl anion (ArCF2−). acs.org

The CF2H group is also recognized for its ability to act as a hydrogen bond donor, a property that is unusual for fluoroalkyl groups. nih.govrsc.org This capability arises from the highly polarized C-H bond and allows for intermolecular interactions that can influence the molecule's physical properties and reactivity. nih.govrsc.org In some contexts, the CF2H group is considered a bioisostere of hydroxyl (OH) and thiol (SH) groups due to its similar steric and electronic properties. nih.govnih.gov

Derivatization Pathways Involving the Difluoromethyl Group

The reactivity of the difluoromethyl group opens up several pathways for derivatization. One primary route involves the deprotonation of the CF2H group to form a difluoromethyl anion, which can then react with various electrophiles. acs.org This approach allows for the introduction of new functional groups at the difluoromethyl carbon, leading to a diverse range of derivatives.

Another significant pathway for functionalization is through radical reactions. The difluoromethyl radical (•CF2H) can be generated from suitable precursors and subsequently participate in addition reactions or cross-coupling processes. rsc.org These radical-based transformations provide a versatile method for forming new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl position.

The table below summarizes some potential derivatization pathways for the difluoromethyl group.

Reaction Type Reagents/Conditions Product Type Reference
Nucleophilic SubstitutionStrong base (e.g., KN(SiMe3)2), Electrophile (E+)Ar-CF2-E acs.org
Radical AdditionRadical initiator, Alkene/AlkyneAr-CF2-C-C- rsc.org
Cross-CouplingTransition metal catalyst, Coupling partnerAr-CF2-R rsc.org

Interplay and Synergistic Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of the bromo, difluoromethyl, and nitro substituents. Each group exerts both inductive and resonance effects, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack. lumenlearning.comlibretexts.orgvedantu.com

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group through both resonance (-R) and inductive (-I) effects. lumenlearning.comvedantu.com This deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. libretexts.orglibretexts.org

Bromo Group (-Br): The bromo group is deactivating towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect (-I). libretexts.org However, it is an ortho, para-director because of its ability to donate electron density through resonance (+R) via its lone pairs. libretexts.org

Difluoromethyl Group (-CF2H): The difluoromethyl group is primarily an electron-withdrawing group due to the strong inductive effect of the fluorine atoms. nih.gov

The synergistic effect of these three substituents results in a highly electron-deficient aromatic ring. The powerful deactivating nature of the nitro group, reinforced by the inductive effects of the bromo and difluoromethyl groups, makes electrophilic aromatic substitution on this molecule challenging. Conversely, the ring is highly activated for nucleophilic aromatic substitution. The positions ortho and para to the strongly directing nitro group are the most likely sites for nucleophilic attack.

The following table summarizes the electronic effects of the substituents.

Substituent Inductive Effect Resonance Effect Overall Effect on Aromatic Ring Directing Effect (Electrophilic Substitution)
-NO2-I (Strong)-R (Strong)Strongly DeactivatingMeta
-Br-I (Moderate)+R (Weak)DeactivatingOrtho, Para
-CF2H-I (Strong)NoneDeactivatingMeta

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting the outcome of transformations involving this compound and for designing new synthetic routes. Both radical and ionic pathways play significant roles in its chemistry.

Radical Pathways in Aryl Difluoromethylation

The introduction of the difluoromethyl group onto an aromatic ring often proceeds through radical intermediates. rsc.orgccspublishing.org.cn The difluoromethyl radical (•CF2H) is more nucleophilic than the trifluoromethyl radical (•CF3), which influences its reactivity and selectivity in reactions such as Minisci-type additions. rsc.org

One common method for generating the •CF2H radical is through the single-electron transfer (SET) reduction of a suitable precursor, such as bromodifluoromethane (B75531) (BrCF2H). rsc.orgprinceton.edu In the context of this compound, understanding these radical pathways is more relevant to its synthesis rather than its subsequent reactions. However, the existing difluoromethyl group could potentially be further functionalized via radical C-H abstraction, although this would be a challenging transformation given the electronic nature of the ring.

Mechanistic studies involving radical traps, such as TEMPO, and radical clock experiments have been instrumental in confirming the involvement of radical intermediates in aryl difluoromethylation reactions. researchgate.net

Ionic Pathways in Nucleophilic Aromatic Substitution

Given the electron-deficient nature of the aromatic ring, nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. libretexts.org The reaction typically proceeds via an addition-elimination mechanism. nih.gov

In this mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, the bromo group), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when the attack occurs at the ortho or para position relative to it. libretexts.org In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. nih.gov

The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. The addition of the nucleophile is generally the rate-determining step. nih.gov The presence of the difluoromethyl group, with its strong electron-withdrawing inductive effect, further enhances the electrophilicity of the aromatic ring, thereby facilitating the initial nucleophilic attack.

Strategic Applications As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

4-Bromo-2-(difluoromethyl)-1-nitrobenzene is a key starting material for constructing intricate molecular frameworks. The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for assembling complex architectures from simpler precursors.

Key transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a common feature in many complex natural products and pharmaceuticals.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form substituted aniline (B41778) derivatives.

Furthermore, the nitro group can be readily reduced to an amino group (-NH2). This transformation opens up another avenue for molecular diversification. The resulting aniline derivative is a precursor for the synthesis of amides, sulfonamides, ureas, and for the construction of nitrogen-containing heterocyclic rings. This dual functionality allows chemists to build complex scaffolds in a controlled and sequential manner.

Utility in the Construction of Advanced Pharmaceutical Precursors and Analogues

Halogenated nitroaromatic compounds are critical building blocks in the pharmaceutical industry for the development of new drugs and therapeutic agents. nbinno.comchemimpex.comchemimpex.com The difluoromethyl group is of particular interest in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and pharmacokinetic properties of drug candidates.

The versatility of this compound allows for its incorporation into a variety of pharmacologically relevant structures. For instance, analogous compounds are used in the synthesis of potent sodium channel blockers and anti-inflammatory agents. The ability to perform sequential reactions on the bromo and nitro groups enables the construction of diverse libraries of compounds for drug discovery screening.

Precursor/Analogue ClassSynthetic Utility of IntermediatePotential Therapeutic AreaReference
Dibenzoxazepine AnaloguesServes as a key fragment for building the tricyclic core structure.Neurological disorders (e.g., as sodium channel blockers).
Substituted PhenylpiperazinesUsed to introduce the substituted aromatic moiety onto the piperazine (B1678402) ring.Central Nervous System (CNS) agents.
Biologically Active MoleculesActs as a foundational building block for creating complex organic structures with potential biological activity.Various, including anti-inflammatory applications. chemimpex.com

Contribution to Agrochemical Compound Synthesis

The development of new pesticides and herbicides relies heavily on the availability of versatile chemical intermediates. nbinno.comchemimpex.com this compound and related compounds serve this purpose effectively. The functional groups on the molecule can be elaborated to create active ingredients that target specific biological pathways in pests or weeds, contributing to enhanced crop protection and agricultural productivity. nbinno.com

For example, related brominated nitroaromatics are precursors for compounds with insecticidal activity. The title compound is a synthetic intermediate in the synthesis of a 4-methoxymethylbenzyl alcohol containing bromine, which is an alcohol moiety having the insecticidal activity of pyrethroids. nih.govresearchgate.net The introduction of the difluoromethyl group can enhance the efficacy and environmental profile of the resulting agrochemical.

Agrochemical ClassRole of the IntermediatePrimary ApplicationReference
Pyrethroid InsecticidesUsed in the synthesis of the alcohol portion of the pyrethroid ester.Insect control in agriculture and public health. nih.govresearchgate.net
HerbicidesForms the core structure onto which other functional groups are added to achieve herbicidal activity.Weed control for various crops. nbinno.comchemimpex.com
FungicidesActs as a starting material for building molecules that inhibit fungal growth.Control of fungal diseases in plants. chemimpex.com

Development of Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. They form the core structure of countless pharmaceuticals, natural products, and functional materials. The synthesis of these ring systems is a major focus of organic chemistry.

This compound is an excellent precursor for synthesizing various heterocyclic systems, particularly those containing nitrogen. The key step is the reduction of the nitro group to an amine, which can then undergo cyclization reactions with a variety of reagents. The presence of the bromine and difluoromethyl groups on the resulting heterocyclic system can be used to fine-tune its physical and biological properties.

For instance, the amino derivative obtained from this starting material can be used to synthesize:

Benzimidazoles: By reaction with carboxylic acids or their derivatives.

Quinolines: Through Skraup or Doebner-von Miller reactions.

Benzotriazoles: Via diazotization followed by intramolecular cyclization. A related compound, 4-Bromo-1-fluoro-2-nitrobenzene, is used to synthesize 6-bromo-1H-benzo[d] nbinno.comchemimpex.comachemblock.comtriazol-1-ol.

Phenazines: By condensation with catechols.

The ability to construct these diverse heterocyclic scaffolds from a single, readily available intermediate highlights the strategic importance of this compound in synthetic chemistry.

Design and Synthesis of Structural Analogues and Derivatives

Systematic Substituent Variation Studies

Systematic substituent variation is a cornerstone of modern drug discovery and agrochemical development. This approach involves the methodical alteration of different parts of a lead molecule to understand its structure-activity relationship (SAR). For 4-bromo-2-(difluoromethyl)-1-nitrobenzene, a systematic variation study would typically involve modifications at three key positions: the bromine atom, the difluoromethyl group, and the nitro group, as well as the remaining unsubstituted positions on the aromatic ring.

Modification of the Bromo Substituent: The bromine atom at the C-4 position can be replaced by other halogens (F, Cl, I) to modulate the electronic and steric properties of the molecule. Furthermore, it can be substituted with a variety of other functional groups through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of alkyl, aryl, heteroaryl, or alkynyl moieties, leading to a diverse library of analogues.

Variation of the Difluoromethyl Group: The difluoromethyl (CHF2) group at the C-2 position is a key feature, often considered a bioisostere of a hydroxyl or thiol group, but with increased lipophilicity and metabolic stability. Variation studies might involve replacing it with a trifluoromethyl (CF3) group to further increase electron-withdrawing character and lipophilicity, or with other fluoroalkyl groups.

Alteration of the Nitro Group: The nitro group at the C-1 position is a strong electron-withdrawing group and a key site for chemical transformations. It can be reduced to an amino group, which can then be further functionalized. Alternatively, the nitro group can be replaced entirely through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles.

A representative, albeit hypothetical, systematic substituent variation study is outlined in the table below, showcasing the potential for generating a diverse chemical library from the this compound scaffold.

Table 1: Hypothetical Systematic Substituent Variation on the this compound Scaffold
Position of VariationOriginal SubstituentPotential ModificationsRationale for Variation
C-4-Br-F, -Cl, -I, -Alkyl, -Aryl, -Heteroaryl, -CN, -OR, -SRModulate electronics, sterics, and provide handles for further functionalization.
C-2-CHF2-CF3, -CH2F, -C2F5, -HFine-tune lipophilicity, metabolic stability, and electron-withdrawing strength.
C-1-NO2-NH2, -N(R)2, -OR, -SR, -CNIntroduce new functionalities and alter the electronic profile of the ring.
C-3, C-5, C-6-H-F, -Cl, -CH3, -OCH3Explore the impact of additional substituents on the overall molecular properties.

Impact of Structural Modifications on Reaction Profiles

Structural modifications to the this compound core have a profound impact on its reaction profiles. The interplay of the electronic and steric effects of the substituents dictates the reactivity of the aromatic ring and the functional groups attached to it.

The electron-withdrawing nature of the nitro and difluoromethyl groups activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at C-4 and potentially other leaving groups introduced at other positions can be displaced by various nucleophiles. The rate and regioselectivity of these reactions are highly dependent on the nature and position of the other substituents. For instance, the introduction of an additional electron-withdrawing group would further enhance the rate of SNAr, while an electron-donating group would have the opposite effect.

The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions. The efficiency and outcome of these reactions can be influenced by the steric hindrance and electronic environment created by the neighboring difluoromethyl group and other substituents on the ring.

Reduction of the nitro group to an amine is a common transformation. The resulting aniline (B41778) derivative is a key intermediate for the synthesis of a wide range of compounds, including heterocycles and amides. The reaction conditions for this reduction can be influenced by the presence of other functional groups in the molecule.

Synthesis of Related Difluoromethylated and Halogenated Nitrobenzenes

The synthesis of structural analogues of this compound often involves multi-step sequences starting from readily available precursors. The introduction of the difluoromethyl group can be challenging and typically requires specialized reagents.

One common strategy for the synthesis of difluoromethylated aromatics involves the difluoromethylation of an aldehyde precursor using reagents like diethylaminosulfur trifluoride (DAST). For example, a substituted nitrobenzaldehyde can be converted to the corresponding difluoromethylated nitrobenzene (B124822).

The halogenation of nitrobenzene derivatives is a more straightforward process. Electrophilic aromatic substitution reactions, such as bromination or chlorination, can be used to introduce halogen atoms onto the aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. For instance, the nitration of a halogenated benzene derivative can lead to the desired nitro-substituted product.

The synthesis of a related compound, 4-bromo-1-fluoro-2-nitrobenzene, can be achieved through the bromination of 1-fluoro-2-nitrobenzene. This reaction highlights a common synthetic route to halogenated nitroaromatic compounds.

The following table provides an overview of synthetic approaches to key structural motifs found in analogues of this compound.

Table 2: Synthetic Strategies for Related Difluoromethylated and Halogenated Nitrobenzenes
Target MoietySynthetic ApproachKey ReagentsExample Precursor
Difluoromethylated NitrobenzeneDifluoromethylation of an AldehydeDAST, DeoxofluorSubstituted Nitrobenzaldehyde
Halogenated NitrobenzeneElectrophilic HalogenationBr2/FeBr3, Cl2/AlCl3, NBSNitrobenzene or a substituted nitrobenzene
Nucleophilic Aromatic SubstitutionDisplacement of a Leaving GroupVarious Nucleophiles (e.g., amines, alkoxides)Halogenated and activated nitrobenzene
Cross-Coupling ProductsSuzuki, Stille, Sonogashira, etc.Palladium catalysts, organometallic reagentsBromo-substituted nitrobenzene

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation in Complex Reaction Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structure elucidation of organic compounds. For a molecule such as 4-Bromo-2-(difluoromethyl)-1-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive map of the molecular framework, even within intricate reaction mixtures.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift). The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group causes a downfield shift (deshielding) of protons positioned ortho and para to it. stackexchange.comstackexchange.com The difluoromethyl group (CHF₂) also exerts a significant electronic influence. The proton of the CHF₂ group itself would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the nitro group (ipso-carbon) is typically shifted significantly downfield. stackexchange.com The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, CHF₂, NO₂), allowing for precise assignment.

Given the presence of the difluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful tool. It offers high sensitivity and a wide chemical shift range, making it excellent for confirming the presence and electronic environment of the fluorine-containing moiety. The fluorine signal would provide information about its coupling with the adjacent proton.

By integrating data from these NMR techniques, researchers can piece together the exact connectivity and substitution pattern of the molecule, distinguishing it from potential isomers and byproducts in a reaction mixture.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
¹H7.50 - 8.50Multiplets-3 Aromatic Protons
¹H6.80 - 7.80Triplet (t)J(H,F) ≈ 50-60 HzCHF₂
¹³C145 - 150Singlet-C-NO₂
¹³C115 - 140Multiplets-5 Aromatic Carbons
¹³C110 - 120Triplet (t)J(C,F) ≈ 240-250 HzCHF₂
¹⁹F-110 to -130Doublet (d)J(F,H) ≈ 50-60 HzCHF₂

Note: Predicted values are estimates based on typical ranges for similar substituted nitrobenzenes and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for monitoring the progress of a chemical reaction. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the identification of the target product, intermediates, and byproducts in a complex mixture. nih.gov

For this compound, the mass spectrum provides several key pieces of information. A crucial diagnostic feature is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), designated as [M]⁺ and [M+2]⁺. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation of nitroaromatic compounds under mass spectrometry conditions often involves characteristic losses. researchgate.net Common fragmentation pathways include the loss of nitro-related radicals or molecules such as •NO₂, •NO, or HNO₂. researchgate.net The presence of the halogen and difluoromethyl groups can also lead to specific fragmentation patterns, aiding in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence.

In a research setting, reaction monitoring by MS involves taking small aliquots from the reaction mixture over time and analyzing them. This allows chemists to track the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 2: Expected Mass Spectrometry Data for this compound

m/z ValueRelative IntensityIdentityNotes
251/253~1:1 Ratio[M]⁺Molecular ion peak showing the characteristic bromine isotope pattern.
205/207Variable[M-NO₂]⁺Loss of the nitro group.
172Variable[M-Br]⁺Loss of the bromine atom.
126Variable[M-Br-NO₂]⁺Subsequent loss of the nitro group after bromine loss.

Note: The molecular formula is C₇H₄BrF₂NO₂ with a molecular weight of approximately 252.02 g/mol . The m/z values correspond to the most abundant isotopes.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is an essential technique for the separation, purification, and purity assessment of organic compounds. nih.govjournalagent.com For a research compound like this compound, advanced methods such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely employed. researchgate.net

HPLC is one of the most common methods for analyzing and purifying synthetic intermediates. google.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is frequently the method of choice. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve efficient separation of components with a wide range of polarities.

For separating closely related isomers or impurities from halogenated aromatic compounds, specialized HPLC columns can provide enhanced selectivity. chromforum.org Phenyl-based or pentafluorophenyl (PFP) stationary phases can offer different retention mechanisms, such as π-π interactions, which can be advantageous for resolving aromatic and nitroaromatic compounds. chromatographyonline.com

Purity assessment is typically performed using HPLC with a suitable detector, most commonly an ultraviolet (UV) detector, as nitroaromatic compounds are strongly UV-active. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For purification on a larger scale, preparative HPLC is used, which employs larger columns and higher flow rates to isolate gram quantities of the pure compound. researchgate.net

Table 3: Typical HPLC Conditions for Analysis of this compound

ParameterConditionPurpose
Technique Reversed-Phase HPLCStandard method for moderately polar to nonpolar compounds.
Stationary Phase C18, Phenyl-Hexyl, or PFPC18 is a common starting point; Phenyl or PFP phases offer alternative selectivity for aromatic systems. chromforum.orgchromatographyonline.com
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon solvents providing a range of polarity for elution.
Elution Mode GradientAllows for the separation of compounds with different polarities in a single run.
Flow Rate 0.5 - 1.5 mL/minTypical for analytical scale separations.
Column Temperature 25 - 40 °CTemperature can be optimized to improve peak shape and resolution. chromforum.org
Detection UV at 254 nmNitroaromatic compounds have strong absorbance in the UV region.

Computational and Theoretical Studies on 4 Bromo 2 Difluoromethyl 1 Nitrobenzene and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of 4-bromo-2-(difluoromethyl)-1-nitrobenzene. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) can be employed to study the electronic structure of nitroaromatic compounds. nih.gov These calculations provide valuable information on vertical excitation energies and the nature of molecular orbitals.

For this compound, the electronic structure is significantly influenced by the electron-withdrawing nature of both the nitro (-NO₂) and difluoromethyl (-CF₂H) groups, as well as the bromine (-Br) atom. The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) are key descriptors of its reactivity.

Key Electronic Properties and Reactivity Descriptors:

Electron Distribution: The strongly electronegative nitro and difluoromethyl groups, along with the bromine atom, create a complex electronic landscape on the benzene (B151609) ring. This results in specific regions being more susceptible to either nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps would likely reveal negative potential around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Positive potential would be expected on the hydrogen atom of the difluoromethyl group, highlighting its potential as a hydrogen bond donor.

Frontier Molecular Orbitals: The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is expected to be localized over the nitrobenzene (B124822) ring system, indicating its susceptibility to nucleophilic aromatic substitution.

Table 1: Illustrative Global Reactivity Descriptors for this compound

Descriptor Predicted Value Significance
Chemical Hardness (η) High Indicates high stability and low reactivity.
Electronic Chemical Potential (μ) Negative Indicates the molecule's tendency to accept electrons.

These descriptors collectively suggest that this compound is a stable molecule with a pronounced electrophilic character, making it reactive towards nucleophiles.

Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Modeling

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by mapping out the potential energy surface. youtube.comresearchgate.net This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, DFT calculations can elucidate detailed reaction pathways and predict the activation energies, thereby explaining reaction kinetics.

For instance, in nucleophilic aromatic substitution (SₙAr) reactions, a common transformation for nitroaromatic halides, DFT can be used to model the stepwise mechanism involving the formation of a Meisenheimer complex as an intermediate. The calculations would provide the geometries and energies of the transition states for both the formation and decomposition of this intermediate.

Table 2: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Aromatic Substitution Reaction

Species Relative Energy (kcal/mol) Description
Reactants 0.0 This compound + Nucleophile
Transition State 1 +15.2 Formation of the Meisenheimer complex
Meisenheimer Intermediate -5.8 Stable intermediate
Transition State 2 +10.5 Departure of the bromide leaving group

By analyzing the energy barriers, DFT can help predict which position on the aromatic ring is most susceptible to substitution and how the difluoromethyl group influences the reaction rate compared to other substituents.

Prediction of Regioselectivity and Stereoselectivity in Novel Reactions

Computational methods are invaluable for predicting the outcome of reactions where multiple products are possible. For this compound, DFT calculations can be used to predict the regioselectivity of various transformations.

For example, in reactions where the aromatic ring can be further functionalized, such as in cross-coupling reactions, DFT can be used to calculate the activation energies for substitution at different positions. The position with the lowest activation energy barrier would correspond to the major product. The electronic effects of the nitro, difluoromethyl, and bromo substituents play a critical role in determining this regioselectivity. The strong electron-withdrawing character of the nitro and difluoromethyl groups activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.

While this compound itself is achiral, stereoselectivity becomes important if it reacts with a chiral reagent or if a new stereocenter is formed during a reaction. In such cases, computational modeling can be used to predict the favored stereoisomer by calculating the energies of the diastereomeric transition states.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound can be explored through computational methods. The rotation of the difluoromethyl and nitro groups relative to the benzene ring are key conformational variables.

A significant feature of the difluoromethyl group is the ability of its C-H bond to act as a hydrogen bond donor. In this compound, an intramolecular hydrogen bond can potentially form between the hydrogen atom of the -CF₂H group and an oxygen atom of the adjacent nitro group.

Potential Intramolecular Interaction:

This intramolecular interaction can have important implications for the molecule's physical properties and its interactions with other molecules, such as in crystal packing or binding to a biological target. The dihedral angle between the nitro group and the phenyl ring is a key parameter that would be influenced by this interaction. In similar substituted nitrobenzenes, this angle can vary significantly depending on the nature of the neighboring groups. nih.gov

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The future development of synthetic methodologies for 4-Bromo-2-(difluoromethyl)-1-nitrobenzene is anticipated to prioritize sustainability and efficiency. Current approaches to similar fluorinated nitroaromatics often rely on multi-step sequences that may involve harsh reagents and generate significant waste. libretexts.org Future research will likely focus on greener alternatives.

One promising avenue is the exploration of late-stage difluoromethylation techniques. qmul.ac.uk The direct introduction of the difluoromethyl group onto a pre-functionalized bromo-nitrobenzene core could streamline the synthesis. qmul.ac.uk The use of more environmentally benign difluoromethylating agents, such as fluoroform (CHF3), represents a significant step towards sustainability. Continuous flow technologies could also be implemented to improve reaction efficiency, minimize waste, and enhance safety. rsc.org

Furthermore, the development of catalytic methods for the nitration and bromination steps that avoid the use of stoichiometric and often corrosive reagents would be a significant advancement. For instance, employing solid acid catalysts or electrochemical methods could offer more sustainable pathways. The principles of atom economy and process intensification will be central to designing the next generation of synthetic routes to this compound.

Exploration of Unconventional Reactivity and Catalytic Systems

The unique electronic properties endowed by the combination of the bromo, nitro, and difluoromethyl substituents on the aromatic ring of this compound open the door to exploring unconventional reactivity. The electron-withdrawing nature of the nitro and difluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. nbinno.com Future research could delve into a wide array of SNAr reactions with various nucleophiles to generate a library of novel derivatives.

Moreover, the bromine atom serves as a handle for a multitude of transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are well-established for bromoarenes, the influence of the ortho-difluoromethyl and para-nitro groups on the reactivity and selectivity of these transformations for this specific substrate remains to be thoroughly investigated. researchgate.net There is an opportunity to explore novel catalytic systems, including those based on earth-abundant metals, to effect these couplings more sustainably.

The nitro group itself can be a site of reactivity. Its reduction to an amino group would provide access to a new family of aniline (B41778) derivatives. Additionally, recent advances in denitrative cross-coupling reactions, where the nitro group is replaced, could offer a novel strategy for functionalization. acs.org

Potential for Applications in Novel Chemical Technologies

The intrinsic properties of the difluoromethyl group suggest that this compound could be a valuable building block in the development of novel chemical technologies. The CF2H group can act as a lipophilic hydrogen bond donor, a feature that is increasingly recognized as beneficial in medicinal and agricultural chemistry for enhancing biological activity and metabolic stability. technologypublisher.com

Consequently, derivatives of this compound could find applications as key intermediates in the synthesis of new pharmaceuticals and agrochemicals. nbinno.comnih.gov The bromo- and nitro- functionalities provide convenient points for diversification, allowing for the generation of a wide range of analogues for biological screening.

Beyond life sciences, the unique electronic and photophysical properties of fluorinated nitroaromatics could be harnessed in materials science. rsc.org For instance, derivatives of this compound could be investigated for their potential use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, or as components of advanced polymers with tailored thermal and chemical resistance. chemimpex.com

Advanced Computational Methodologies for Predictive Organic Synthesis

The rational design of synthetic routes and the prediction of reactivity for novel compounds like this compound can be significantly accelerated through the use of advanced computational methodologies. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, predict spectroscopic properties, and model reaction mechanisms. nih.gov This can provide valuable insights into the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on this polysubstituted benzene (B151609) ring.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models for nitroaromatic compounds can aid in predicting their biological activity and toxicity. nih.gov By correlating molecular descriptors with experimental data, these models can guide the design of new derivatives with improved properties.

Machine learning algorithms are also emerging as powerful tools for predicting the outcomes of chemical reactions. By training these models on large datasets of known transformations, it may become possible to predict the optimal conditions for the synthesis and functionalization of this compound, thereby reducing the need for extensive empirical screening.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261442-15-2 achemblock.com
Molecular Formula C7H4BrF2NO2 achemblock.com
Molecular Weight 252.02 g/mol achemblock.com
IUPAC Name 4-bromo-1-(difluoromethyl)-2-nitrobenzene achemblock.com
SMILES O=N+[O-] achemblock.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-Bromo-2-(difluoromethyl)-1-nitrobenzene, and how can reaction conditions (e.g., solvent, catalyst) influence yields?

  • Methodological Answer :

  • Pathway 1 : Direct bromination of 2-(difluoromethyl)-1-nitrobenzene using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Monitor reaction progress via TLC and optimize temperature (80–100°C) to avoid side reactions like debromination .
  • Pathway 2 : Nitration of 4-bromo-2-(difluoromethyl)benzene using mixed HNO₃/H₂SO₄. Control regioselectivity by adjusting nitration temperature (0–5°C) to favor para-substitution .
  • Characterization : Confirm purity via HPLC (>97%) and structural identity using ¹⁹F NMR (δ -110 to -115 ppm for CF₂) and IR (C-F stretch ~1150 cm⁻¹) .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Cross-validate data using multiple techniques (e.g., DSC for melting point, high-resolution MS for molecular ion confirmation).
  • Compare results with structurally similar compounds (e.g., 4-Bromo-2-ethoxy-1-nitrobenzene, melting point ~85°C ) to identify outliers caused by impurities or polymorphic forms .

Advanced Research Questions

Q. What role does the difluoromethyl group play in modulating electronic effects (e.g., Hammett σₚ values) and directing electrophilic substitution?

  • Methodological Answer :

  • The -CF₂H group is a strong electron-withdrawing substituent (σₚ ~0.43), which deactivates the benzene ring and directs electrophiles to the meta position relative to the nitro group.
  • Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in reactions like Suzuki coupling .
  • Experimental Validation : Perform competitive reactions with/without -CF₂H to quantify directing effects via LC-MS analysis .

Q. How can researchers design experiments to study the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Reflux in 1M HCl (50°C) and monitor decomposition via ¹H NMR (disappearance of aromatic protons) or GC-MS (detection of debrominated byproducts).
  • Basic Conditions : Treat with NaOH (1M, 25°C) and track nitro group reduction using UV-Vis (λmax shift from 270 nm to 340 nm for nitroso intermediates) .
  • Safety Note : Follow protocols for handling brominated aromatics (e.g., PPE, fume hoods) as outlined in safety data sheets .

Q. What computational strategies are effective for predicting the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to simulate interactions between the bromine site and palladium catalysts.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the nitro group’s LUMO may facilitate nucleophilic attack .
  • Validate predictions by synthesizing derivatives (e.g., 4-Amino-2-(difluoromethyl)-1-nitrobenzene) and comparing yields .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in substitution reactions involving this compound?

  • Methodological Answer :

  • Contradictions may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., Pd(PPh₃)₄ vs. XPhos).
  • Conduct controlled experiments with kinetic vs. thermodynamic conditions:
  • Kinetic Control : Low temperature (-20°C) favors meta-substitution due to steric hindrance near -CF₂H.
  • Thermodynamic Control : High temperature (80°C) shifts selectivity to para positions via reversible intermediates .

Application-Oriented Questions

Q. How can the compound’s fluorinated moiety be leveraged in medicinal chemistry or agrochemical research?

  • Methodological Answer :

  • The -CF₂H group enhances metabolic stability and membrane permeability, making the compound a candidate for bioactive molecule derivatization (e.g., kinase inhibitors).
  • Screen for bioactivity using in vitro assays (e.g., enzyme inhibition) and correlate results with fluorine’s electronegativity effects .
  • Case Study : Compare its logP with non-fluorinated analogs to assess lipophilicity changes via shake-flask method .

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